6-(4-Methylpiperazin-1-yl)pyridazin-3-ol
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Overview
Description
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol is a versatile small molecule scaffold with the chemical formula C₉H₁₄N₄O and a molecular weight of 194.23 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
A structurally similar compound, 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, has been used as a reactant in the preparation of inhibitors for the cyclin-dependent kinase 4 (cdk4) . CDK4 is a key regulator of the cell cycle, and its inhibition can halt cell proliferation, making it a target in cancer therapies .
Mode of Action
If we consider its structural similarity to 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, it might interact with its targets (like cdk4) by binding to the active site, thereby inhibiting the kinase activity and disrupting the cell cycle .
Biochemical Pathways
Inhibition of CDK4 would prevent the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, thereby halting cell proliferation .
Result of Action
If it acts as a cdk4 inhibitor, it could potentially halt cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol typically involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridazin-3-amine: Similar in structure but differs in the functional group attached to the pyridazine ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a propanoic acid group instead of a pyridazine ring.
Uniqueness
6-(4-Methylpiperazin-1-yl)pyridazin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)8-2-3-9(14)11-10-8/h2-3H,4-7H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVQLLHNCVUXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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